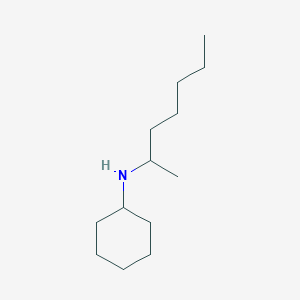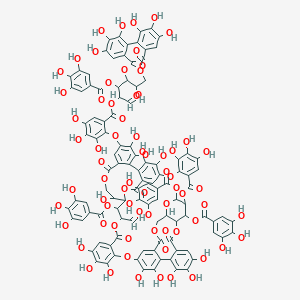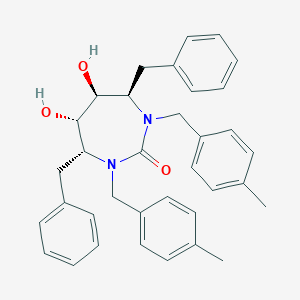![molecular formula C33H40O21 B141331 Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside] CAS No. 134953-93-8](/img/structure/B141331.png)
Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] is a flavonoid glycoside found in various plants, particularly in teas such as green tea and black tea . This compound is known for its potential health benefits and is often studied for its antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] typically involves the glycosylation of quercetin with glucose and rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized flavonoids, reduced alcohols, and substituted glycosides .
Applications De Recherche Scientifique
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: Used in the food and beverage industry as a natural antioxidant and flavoring agent
Mécanisme D'action
The mechanism of action of Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: The compound induces apoptosis in cancer cells and inhibits their proliferation.
Comparaison Avec Des Composés Similaires
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] can be compared with other flavonoid glycosides such as:
Quercetin: Similar in structure but lacks the glycosylation at the 6’’ position.
Rutin: Another glycoside of quercetin but with different sugar moieties.
Kaempferol Glycosides: Similar flavonoid glycosides but with different aglycone structures
Hyperin 6’'-[glucosyl-(1->3)-rhamnoside] is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential health benefits .
Propriétés
Numéro CAS |
134953-93-8 |
|---|---|
Formule moléculaire |
C33H40O21 |
Poids moléculaire |
772.7 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)29(53-32-25(45)23(43)20(40)16(7-34)51-32)27(47)31(49-9)48-8-17-21(41)24(44)26(46)33(52-17)54-30-22(42)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,29,31-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23-,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |
Clé InChI |
XEFNBVWDOQCMSG-GJHFDJSNSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Key on ui other cas no. |
134953-93-8 |
Synonymes |
quercetin 3-glucosyl(1-3)rhamnosyl(1-6)galactoside quercetin-3-Glu-Rha-Gal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


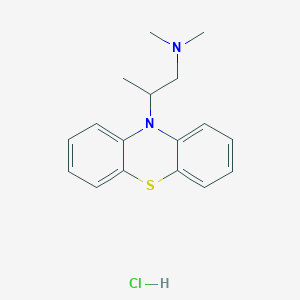

![ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-](/img/structure/B141255.png)
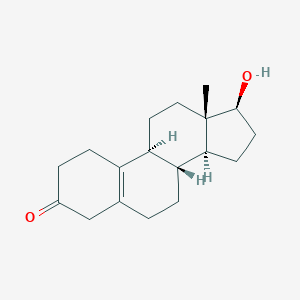
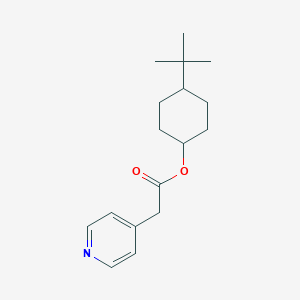
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

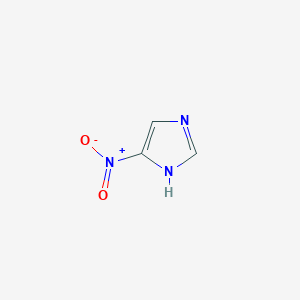
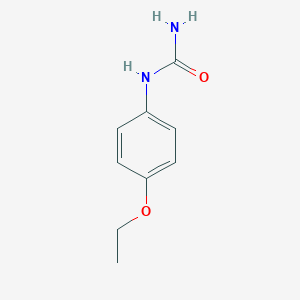
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
